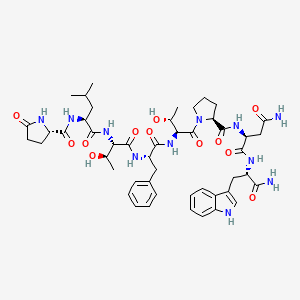

Cockroach myoactive peptide II

Description

Overview of Neuropeptide Function in Insect Physiology

Neuropeptides represent a diverse class of signaling molecules that are fundamental to the regulation of a vast array of physiological processes in insects. clevelandclinic.orgtiktok.comnih.gov These short-chain amino acid polymers act as neurohormones, neurotransmitters, and neuromodulators, orchestrating complex behaviors and developmental events. Their functions are wide-ranging, encompassing the control of muscle contraction, digestion, metabolism, reproduction, and circadian rhythms. jmb.or.kr Insect neuropeptides are involved in modulating feeding behavior and regulating digestive enzyme release. nih.gov They also play crucial roles in energy metabolism, such as the mobilization of carbohydrates and lipids to fuel activities like flight. capes.gov.brnih.gov Furthermore, some neuropeptides have been identified to have antimicrobial properties, contributing to the insect's innate immune system. nih.gov The specificity and potency of neuropeptides make them essential components of the insect's internal communication network, ensuring the coordination of life-sustaining processes.

Historical Context of Insect Myoactive Peptide Research

The study of myoactive peptides in insects, substances that influence muscle activity, has a rich history dating back several decades. A pivotal moment in this field was the identification of proctolin (B33934), a pentapeptide that was one of the first neuropeptides to be fully characterized in insects. bohrium.commedchemexpress.com This discovery in the 1970s opened the door to the exploration of a wide variety of peptides with myotropic (muscle-affecting) properties.

In the mid-1980s, significant advancements were made with the isolation and characterization of two myoactive factors, designated MI and MII, from the corpus cardiacum of the American cockroach, Periplaneta americana. bohrium.com These peptides were found to be structurally related octapeptides and represented major secretory products of this neurosecretory structure. bohrium.com The amino acid sequences for these two neuropeptides were subsequently assigned using fast atom bombardment mass spectrometry. jmb.or.kr These peptides, later also named cardioacceleratory hormones (CAH), were shown to belong to the adipokinetic hormone (AKH) family, a large family of structurally related peptides with diverse functions in invertebrates. jmb.or.krbohrium.com

Rationale for Comprehensive Investigation of Cockroach Myoactive Peptide II

The comprehensive investigation of this compound, also known as MII or Pea-CAH-II, is driven by its fundamental role in regulating key physiological processes in insects. As a member of the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family, its study provides valuable insights into the broader functions of this important neuropeptide family. nih.gov

The primary rationale for its investigation lies in its dual function. Firstly, it exhibits potent myotropic activity, influencing the contraction of visceral muscles, such as the hindgut. medchemexpress.com Understanding the mechanisms of muscle regulation is crucial for comprehending insect locomotion, digestion, and other vital functions.

Secondly, Pea-CAH-II functions as a hypertrehalosaemic hormone, playing a critical role in energy metabolism by mobilizing trehalose (B1683222), the primary blood sugar in insects, from fat body stores. capes.gov.br This function is essential for providing energy for demanding activities. The study of Pea-CAH-II, therefore, offers a window into the intricate neuroendocrine control of energy homeostasis in insects. Elucidating the structure-activity relationships of this peptide helps in understanding how its specific amino acid sequence contributes to its biological functions, which can be extrapolated to other related neuropeptides in various insect species.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound (Pea-CAH-II)

| Property | Value |

| Full Name | This compound |

| Synonyms | MII, Pea-CAH-II |

| Source Organism | Periplaneta americana (American cockroach) |

| Amino Acid Sequence | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 |

| Peptide Family | Adipokinetic Hormone (AKH) / Red Pigment-Concentrating Hormone (RPCH) |

Table 2: Comparison of Cockroach Myoactive Peptides I and II

| Feature | Cockroach Myoactive Peptide I (Pea-CAH-I) | This compound (Pea-CAH-II) |

| Amino Acid Sequence | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 |

| Primary Function | Hypertrehalosaemic, Myotropic | Hypertrehalosaemic, Myotropic |

Structure

2D Structure

Properties

Molecular Formula |

C48H65N11O12 |

|---|---|

Molecular Weight |

988.1 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |

InChI |

InChI=1S/C48H65N11O12/c1-24(2)19-33(54-42(65)31-16-17-38(63)52-31)44(67)57-39(25(3)60)47(70)56-34(20-27-11-6-5-7-12-27)45(68)58-40(26(4)61)48(71)59-18-10-15-36(59)46(69)55-35(22-37(49)62)43(66)53-32(41(50)64)21-28-23-51-30-14-9-8-13-29(28)30/h5-9,11-14,23-26,31-36,39-40,51,60-61H,10,15-22H2,1-4H3,(H2,49,62)(H2,50,64)(H,52,63)(H,53,66)(H,54,65)(H,55,69)(H,56,70)(H,57,67)(H,58,68)/t25-,26-,31+,32+,33+,34+,35+,36+,39+,40+/m1/s1 |

InChI Key |

YIAYDCYMEMGKSQ-PVVNHPPMSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Origin of Product |

United States |

Discovery, Isolation, and Initial Characterization of Cockroach Myoactive Peptide Ii

Early Bioassay-Guided Fractionation and Identification Approaches

The initial identification of Cockroach Myoactive Peptide II, along with other myoactive factors, was accomplished through a methodical process known as bioassay-guided fractionation. nih.govmdpi.com Researchers utilized extracts from the corpora cardiaca, a major neurosecretory structure in the American cockroach, Periplaneta americana. nih.gov This process involves separating the complex mixture of molecules within the extract into simpler fractions and then testing each fraction for a specific biological activity.

In the case of this peptide, a skeletal muscle bioassay was employed to detect myoactive (muscle-contracting) properties. nih.gov The extracts were subjected to separation techniques such as gel filtration and high-pressure liquid chromatography (HPLC). nih.govnih.gov Fractions that demonstrated the ability to induce muscle contractions were selected for further purification and analysis. This iterative process of separation and bioassay ultimately led to the isolation of two primary myoactive factors, which were initially designated as MI and MII. nih.gov MII would later be identified as this compound. These factors were found to be synthesized in the corpus cardiacum and released into the blood in a calcium-dependent manner. nih.gov

Table 1: Key Steps in Bioassay-Guided Fractionation

| Step | Description | Purpose |

|---|---|---|

| Extraction | Preparation of crude extract from the corpora cardiaca of Periplaneta americana. | To obtain the initial mixture of potential neuropeptides. |

| Fractionation | Separation of the crude extract into multiple fractions using techniques like gel filtration and HPLC. nih.govnih.gov | To simplify the mixture and isolate groups of molecules. |

| Bioassay | Testing of each fraction for biological activity using a skeletal muscle preparation. nih.gov | To identify which fractions contain the myoactive compounds. |

| Purification | Further separation of the active fractions to isolate the pure compounds. | To obtain the individual myoactive peptides for structural analysis. |

Elucidation of Peptide Structure and Primary Sequence

Once the myoactive peptide MII was purified, the next critical step was to determine its molecular structure and primary amino acid sequence. A combination of advanced analytical techniques was employed for this purpose.

Amino acid analysis and mass spectrometry, specifically fast atom bombardment-mass spectroscopy (FAB-MS), were used to determine that MII is an octapeptide, meaning it is composed of eight amino acids. nih.gov Further detailed sequencing was achieved through methods including Edman degradation. nih.govaltabioscience.commtoz-biolabs.commetwarebio.com This classic protein sequencing technique sequentially removes and identifies amino acids from the N-terminus of a peptide. wikipedia.org

The analysis of the intact peptide and its chymotryptic fragments revealed the primary structure of this compound as pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2. nih.gov The "pGlu" at the N-terminus indicates a pyroglutamic acid, a modified form of glutamic acid, and the "NH2" at the C-terminus signifies that the peptide is amidated. These modifications are common features of neuropeptides and contribute to their stability. mdpi.com

Table 2: Primary Sequence of this compound

| Position | Amino Acid | Abbreviation |

|---|---|---|

| 1 | Pyroglutamic Acid | pGlu |

| 2 | Leucine | Leu |

| 3 | Threonine | Thr |

| 4 | Phenylalanine | Phe |

| 5 | Threonine | Thr |

| 6 | Proline | Pro |

| 7 | Asparagine | Asn |

| 8 | Tryptophan | Trp |

| C-Terminus | Amidation | NH2 |

Classification within the Adipokinetic Hormone/Red Pigment Concentrating Hormone Family

Based on its structural characteristics, this compound was classified as a member of a large family of invertebrate peptides known as the Adipokinetic Hormone/Red Pigment Concentrating Hormone (AKH/RPCH) family. nih.govnih.gov This family of neuropeptides is involved in regulating energy metabolism in insects. uchicago.edufrontiersin.org

Members of the AKH/RPCH family share several structural features:

They are typically octapeptides, nonapeptides, or decapeptides. wikipedia.org

The N-terminus is blocked by a pyroglutamic acid residue. mdpi.com

The C-terminus is amidated. mdpi.com

They possess an aromatic amino acid (phenylalanine or tyrosine) at position 4 and a tryptophan at position 8. mdpi.comwikipedia.org

This compound exhibits all these hallmark characteristics, confirming its place within this family. nih.gov Peptides in this family, including this compound, are known to have various biological activities, such as adipokinetic (lipid-mobilizing) effects in grasshoppers and hyperglycemic (carbohydrate-mobilizing) effects in cockroaches. nih.gov

Nomenclature and Synonyms: Periplanetin CC-2 and Pea-CAH-II

Following its isolation and structural elucidation from Periplaneta americana, this compound was given the specific name Periplanetin CC-2 . nih.gov The "Periplanetin" refers to the genus of the cockroach, and "CC" indicates its origin from the corpora cardiaca. The "2" distinguishes it from a concurrently discovered peptide, Periplanetin CC-1.

Another commonly used synonym for this peptide is Pea-CAH-II . nih.govnih.gov In this nomenclature, "Pea" stands for Periplaneta americana, and "CAH" is an abbreviation for Cardioacceleratory Hormone, reflecting one of its biological activities. The "II" again differentiates it from the first identified peptide, Pea-CAH-I. medchemexpress.com Therefore, this compound, Periplanetin CC-2, and Pea-CAH-II all refer to the same octapeptide. nih.govnih.gov

Molecular Biology and Biosynthesis of Cockroach Myoactive Peptide Ii

Gene Identification and Precursor Encoding

Cockroach Myoactive Peptide II, also known as Pea-AKH-2 or periplanetin CC-2, is an octapeptide with the primary structure pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2. nih.govnih.gov It is one of two adipokinetic hormones found in Periplaneta americana, the other being Cockroach Myoactive Peptide I (Pea-AKH-1). nih.gov

Research into the genetics of adipokinetic hormones in the Blattodea order, which includes cockroaches and termites, has revealed that the genes encoding these neuropeptides have a conserved structure. semanticscholar.org In several cockroach species, two distinct AKH peptides have been identified, suggesting the presence of either two separate genes or a single gene that undergoes alternative splicing or encodes a precursor with multiple peptide sequences. semanticscholar.org Studies on the AKH preprohormone sequences in cockroaches show a high degree of conservation, particularly within the same family. For instance, the precursor for AKH1 in Shelfordella lateralis shows only two amino acid substitutions compared to that of Periplaneta americana. semanticscholar.org

Like other neuropeptides, this compound is synthesized as a larger precursor protein, known as a preprohormone. This precursor contains a signal peptide at its N-terminus, which directs the protein to the secretory pathway. Following the signal peptide is the sequence for the mature AKH peptide, which is then followed by an AKH-associated peptide (APRP). The general structure of the AKH prohormone can be represented as: Signal Peptide - AKH peptide - Cleavage Site - APRP.

| Precursor Component | Function |

| Signal Peptide | Directs the preprohormone into the endoplasmic reticulum for processing and secretion. |

| AKH Peptide | The bioactive hormone sequence (this compound). |

| Cleavage Site | A specific amino acid sequence recognized by processing enzymes. |

| AKH-Associated Peptide (APRP) | A peptide of currently unknown function that is co-released with the AKH. |

Post-Translational Processing and Maturation Mechanisms

The transformation of the inactive preprohormone into the biologically active this compound involves a series of precise post-translational modifications. These events occur within the neurosecretory cells of the corpora cardiaca, a major neuroendocrine gland in insects.

The key maturation steps include:

Signal Peptide Cleavage: As the preprohormone enters the endoplasmic reticulum, the N-terminal signal peptide is cleaved off, converting it into a prohormone.

Proteolytic Cleavage: The prohormone is then cleaved at specific sites by prohormone convertases to release the mature peptide and the associated peptide. These cleavage sites typically consist of pairs of basic amino acid residues, such as Gly-Lys-Arg or Gly-Arg-Arg.

C-terminal Amidation: The C-terminus of this compound is amidated, a common modification for many neuropeptides that is crucial for their biological activity and stability. This process is typically signaled by a glycine (B1666218) residue immediately following the mature peptide sequence in the prohormone. An enzyme called peptidyl-glycine alpha-amidating monooxygenase (PAM) catalyzes this reaction.

N-terminal Pyroglutamate (B8496135) Formation: The N-terminal glutamine (Gln) residue of the peptide is cyclized to form a pyroglutamyl (pGlu) residue. This modification protects the peptide from degradation by exopeptidases.

These processing steps ensure the production of the mature, active form of this compound, which is then stored in secretory granules awaiting release into the hemolymph.

Transcriptional Regulation of this compound Expression

The expression of the gene encoding this compound is tightly regulated to maintain energy homeostasis in the insect. As an adipokinetic hormone, its production is influenced by the energetic state and stress levels of the organism.

Studies on AKH gene expression in insects have shown that factors such as starvation and flight activity can lead to an increase in AKH synthesis and release. nih.gov For instance, in Periplaneta americana, the application of adipokinetic hormones has been shown to stimulate the activity of digestive enzymes like α-amylase in the midgut, where the AKH receptor gene is also expressed. nih.govresearchgate.net This suggests a feedback loop where the hormones not only mobilize stored energy but also influence the processing of ingested nutrients.

While the specific transcription factors and regulatory elements that control the expression of the this compound gene have not been fully elucidated, research in other insects, such as Drosophila melanogaster, points to complex regulatory networks. In fruit flies, there is evidence for a negative autoregulatory loop in the control of AKH gene expression. Furthermore, the secretion of AKH from neuroendocrine cells is modulated by a variety of ion channels, indicating that neuronal inputs play a significant role in its release.

Distribution and Cellular Localization of Cockroach Myoactive Peptide Ii

Presence in Neurosecretory Organs: Corpora Cardiaca

The corpora cardiaca, major neurosecretory structures in insects, are a primary site for the synthesis and release of Cockroach myoactive peptide II. Studies involving the fractionation of extracts from the corpora cardiaca of Periplaneta americana led to the initial identification and isolation of MII, along with a related peptide, MI. These two peptides are considered the major secreted products of this gland. Their synthesis within the corpora cardiaca and subsequent release into the hemolymph (insect blood) underscore their role as neurohormones, capable of acting on distant target tissues.

Table 1: Myoactive Peptides Identified in the Corpora Cardiaca of Periplaneta americana

| Peptide Name | Abbreviation | Key Finding |

| Cockroach Myoactive Peptide I | MI | Identified as a major secreted product of the corpora cardiaca. |

| This compound | MII | Synthesized in and released from the corpora cardiaca. |

Identification in the Central Nervous System (CNS)

Beyond its role as a neurohormone, this compound is also found within the central nervous system (CNS) of Periplaneta americana. Its presence in the CNS suggests a function as a neurotransmitter or neuromodulator, directly influencing neural circuits. While detailed mapping of MII-containing neurons throughout the entire CNS is not extensively documented, its identification in this critical system points to a role in regulating various physiological and behavioral processes controlled by the brain and ventral nerve cord. A comprehensive study of the P. americana neuropeptidome has provided a basis for future functional studies of neuropeptides within the CNS.

Detection in Peripheral Tissues, including the Gut

The distribution of this compound extends to peripheral tissues, most notably the gut. The presence of MII in the digestive tract is indicative of a role in regulating gut motility and other digestive processes. This aligns with the broader function of myoactive peptides in controlling muscle activity. The detection of MII in both the CNS and the gut suggests a coordinated regulation of physiological functions, linking neural control with digestive system activity.

Table 2: Summary of this compound Distribution

| Tissue/Organ System | Localization | Implied Function |

| Corpora Cardiaca | Synthesis and Secretion | Neurohormonal regulation |

| Central Nervous System (CNS) | Presence confirmed | Neurotransmission/Neuromodulation |

| Gut | Presence confirmed | Regulation of digestive processes |

Developmental and Sex-Specific Expression Patterns

Detailed information specifically characterizing the developmental and sex-specific expression patterns of this compound is limited in the currently available scientific literature. However, broader studies on the neuropeptidome of Periplaneta americana provide some context.

A large-scale genomics and peptidomics study revealed differences in the expression of various neuropeptides based on developmental stage and sex. For instance, transcriptomic analysis of four different developmental stages of the American cockroach identified a significant number of differentially expressed transcripts, with the adult stage showing the largest number compared to larval stages. This suggests that the expression of many neuropeptides, potentially including MII, is developmentally regulated.

Regarding sex-specific differences, the same comprehensive study noted variations in the neuropeptidome between males and females. While the specific expression levels of MII were not detailed, the study did investigate the sex-specific distribution of other neuropeptides like allatostatin B and short neuropeptide F. Another study on insulin-like peptides in the cockroach Blattella germanica found a male-specific peptide, BgILP8, expressed in the conglobate gland, highlighting that sex-specific expression of neuropeptides does occur and plays a role in reproductive physiology. These findings suggest that the expression of this compound may also differ between males and females, potentially linked to sex-specific physiological processes. Further research is required to specifically quantify the expression levels of MII throughout the lifecycle and between sexes of Periplaneta americana.

Physiological Roles and Functional Modulations of Cockroach Myoactive Peptide Ii

Myoactivity on Visceral Muscles

Cockroach Myoactive Peptide II exhibits significant effects on the visceral muscles, particularly those of the circulatory and digestive systems. Its modulatory actions are crucial for maintaining physiological functions such as nutrient processing and hemolymph circulation.

This compound, also identified as periplanetin CC-2, demonstrates cardioacceleratory properties in Periplaneta americana. nih.gov This peptide is one of two such factors isolated from the corpora cardiaca that have been shown to influence heart rate. nih.gov The primary structure of this octapeptide has been identified as pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2. nih.gov While initial studies highlighted its myoactive potential, some research suggests that the cardiostimulating effects of certain peptides observed in vitro may not fully represent their physiological role in the living organism. nih.govresearchgate.net Nevertheless, the presence of myoactive peptides like MII in the central nervous system and the gut points towards a hormonal function that includes the regulation of cardiac activity. jneurosci.org

Table 1: Effect of Periplanetin CC-2 on Cockroach Heart Rate

| Parameter | Observation |

| Peptide | Periplanetin CC-2 (this compound) |

| Source | Corpora cardiaca of Periplaneta americana |

| Observed Effect | Cardioacceleratory |

| Primary Structure | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 nih.gov |

The influence of myoactive peptides on gut motility in cockroaches is complex, with evidence pointing to both stimulatory and inhibitory roles depending on the specific peptide family. While this compound belongs to the cardioacceleratory and hypertrehalosaemic AKH family, another class of peptides known as myoinhibitory peptides (MIPs) also demonstrates significant effects on gut contractions.

In the German cockroach, Blattella germanica, a peptide designated Mas-MIP II, which is structurally a W(X6)Wamide, shows potent inhibitory effects on both foregut and hindgut contractions, with ID50 values in the nanomolar range. csic.esresearchgate.net In contrast, a myoinhibitory peptide isolated from Periplaneta americana, referred to as Pea-MIP, exhibited only moderate inhibition of visceral muscle activity. nih.gov These findings suggest a nuanced regulation of gut peristalsis by a variety of neuropeptides. The presence of this compound (MI and MII) in the gut further indicates its potential involvement in modulating digestive processes, either directly or in concert with other neurohormones. jneurosci.org

Table 2: Inhibitory Effects of Myoinhibitory Peptides on Cockroach Gut Motility

| Peptide | Cockroach Species | Tissue | Potency (ID50) |

| Mas-MIP II | Blattella germanica | Foregut | Nanomolar range csic.es |

| Mas-MIP II | Blattella germanica | Hindgut | Nanomolar range csic.es |

| Pea-MIP | Periplaneta americana | Visceral Muscles | Moderate inhibition nih.gov |

Metabolic Homeostasis Regulation

As a member of the adipokinetic hormone family, this compound is a key player in the regulation of metabolic homeostasis, particularly in the mobilization of energy reserves from the fat body.

This compound, in its role as an adipokinetic hormone (also termed Peram-AKH II), has a pronounced hypertrehalosaemic effect in Periplaneta americana. nih.govnih.gov This function is critical for elevating the concentration of trehalose (B1683222), the primary blood sugar in insects, to meet increased energy demands. The peptide triggers the breakdown of glycogen (B147801) stores in the fat body, leading to the synthesis and release of trehalose into the hemolymph. nih.gov Research has shown that a significant hypertrehalosaemic response can be elicited with as little as 0.1 pmol of the peptide, with a maximal effect observed at a dose of 1 pmol. nih.gov This potent activity underscores its importance in regulating carbohydrate metabolism.

Table 3: Hypertrehalosaemic Activity of Peram-AKH II in Periplaneta americana

| Dose of Peram-AKH II | Hemolymph Trehalose Response |

| 0.1 pmol | Significant increase nih.gov |

| 1.0 pmol | Maximal increase nih.gov |

Beyond its role in carbohydrate metabolism, this compound (Peram-AKH II) is also intricately involved in the regulation of lipid metabolism. nih.gov At concentrations that induce hypertrehalosemia, this peptide also influences lipid dynamics in the hemolymph. nih.gov Specifically, the application of 1 pmol of Peram-AKH II leads to a decrease in the levels of both neutral lipids and phospholipids (B1166683) in the hemolymph of Periplaneta americana. nih.gov Further investigation suggests that the peptide facilitates the release of fatty acids from phospholipids within the hemolymph. These fatty acids are then taken up by the fat body and re-esterified into triacylglycerols for storage. nih.govresearchgate.net This indicates a sophisticated role for this compound in lipid turnover and energy storage, rather than solely mobilizing lipids for immediate energy expenditure. researchgate.net The dual action on both carbohydrate and lipid metabolism suggests a coordinated physiological response to hormonal signaling. nih.gov

Interactions with Other Physiological Systems

The physiological functions of this compound are not isolated; they are part of a complex network of neurohormonal regulation. The presence of this peptide in both the central nervous system and the gut suggests its role as a neuromodulator and a hormone, influencing a range of physiological processes. jneurosci.org

Myoinhibitory peptides, a related class of compounds, are widely distributed throughout the cockroach brain, including in the circadian pacemaker cells of the accessory medulla in Leucophaea maderae. nih.gov In these cells, they have been found to co-localize with Pigment-Dispersing Factor (PDF), a key neuropeptide in the regulation of circadian rhythms. nih.gov This co-localization points to a potential role for myoactive peptides in modulating daily cycles of activity and rest.

Furthermore, adipokinetic hormones are known to influence the activity of digestive enzymes in the gut, suggesting a direct interaction with the digestive system beyond the modulation of muscle motility. researchgate.net The intricate interplay between this compound and other neuropeptides and hormonal systems highlights a sophisticated regulatory network that governs various aspects of cockroach physiology, from moment-to-moment muscle function to long-term energy balance and behavioral rhythms.

Integration with Neural Control of Behavior (e.g., Feeding)

This compound is implicated in the neural regulation of feeding behavior primarily through its influence on gut motility. The stomatogastric nervous system in insects is pivotal for controlling the passage of food, and the myoactive peptides present within this system act as key modulators. nih.gov Research on related myoinhibitory peptides in the German cockroach, Blattella germanica, demonstrates a direct link between peptide action on visceral muscles and feeding.

Studies have shown that certain myoinhibitory peptides exert a potent inhibitory effect on the contractions of both the foregut and hindgut. csic.esresearchgate.net This modulation of gut muscle activity is a primary mechanism through which feeding is controlled. By inhibiting the rhythmic contractions of the digestive tract, these peptides can effectively reduce food intake. For instance, experiments testing the effects of different galanin-related myoinhibitory peptides on starved female cockroaches revealed that some peptides could significantly inhibit food consumption. csic.esresearchgate.net However, the research also indicates that a peptide's in vitro ability to modulate gut contractions does not always directly correlate with its in vivo effect on feeding, suggesting a complex regulatory network. csic.esresearchgate.net The localization of these peptides in the central nervous system and midgut endocrine cells further supports their role in integrating digestive processes with feeding behavior. csic.es

Table 1: Effects of Myoinhibitory Peptides on Gut Contraction and Feeding in Blattella germanica

| Peptide | Effect on Foregut/Hindgut Contraction | Effect on Food Intake | Key Finding |

|---|---|---|---|

| Grb-AST-B3 | Strong inhibitory effect | 60-80% inhibition at 15-50 µg doses | Most potent antifeedant effect observed. |

| Grb-AST-B1 | Strong inhibitory effect | 45% inhibition at 50 µg dose | Moderate antifeedant effect at higher doses. |

| Mas-MIP II | Strong inhibitory effect | Inactive (no effect on food intake) | Demonstrates that in vitro myoactivity does not always predict in vivo feeding effects. csic.esresearchgate.net |

Hormonal vs. Neurotransmitter Functions

This compound exhibits a dual functionality, acting as both a circulating hormone and a localized neurotransmitter or neuromodulator. jneurosci.org This functional duality is determined by its site of synthesis, mode of release, and target location.

As a hormone, this compound is synthesized in a major insect neurosecretory structure, the corpus cardiacum. jneurosci.org From this gland, it is released into the hemolymph (insect blood) through a calcium-dependent mechanism, allowing it to circulate throughout the body and act on distant target tissues. jneurosci.org This systemic release is characteristic of an endocrine function, regulating physiological processes on a broad scale.

Concurrently, the peptide functions as a neurotransmitter or neuromodulator within the nervous system. The presence of this compound has been confirmed in both the central nervous system (CNS) and the gut. jneurosci.org This localized presence within the nervous system and associated tissues indicates a role in direct, rapid signaling between neurons or from neurons to non-neuronal cells, such as muscle cells in the gut wall. This mode of action is distinct from its hormonal role, providing a mechanism for fine-tuned, localized control of neural circuits and physiological responses. jneurosci.org

Table 2: Evidence for Dual Function of this compound

| Function Type | Evidence | Site of Action | Mode of Action |

|---|---|---|---|

| Hormonal | Synthesized in the corpus cardiacum and released into the blood. jneurosci.org | Distant target tissues via hemolymph circulation. | Systemic, endocrine regulation. |

| Neurotransmitter / Neuromodulator | Found within the Central Nervous System (CNS) and the gut. jneurosci.org | Localized, at synapses or neuromuscular junctions. | Rapid, targeted signaling. |

Receptor Systems and Signal Transduction Pathways for Cockroach Myoactive Peptide Ii

Identification and Characterization of Cognate Receptors

While the specific receptor for Cockroach Myoactive Peptide II in Periplaneta americana has not been definitively isolated and characterized, extensive research on the broader family of AKH peptides in other insect species provides a robust model for its cognate receptor. These receptors are members of the G protein-coupled receptor (GPCR) superfamily. pnas.orgsdbonline.org The identification of AKH receptors in species such as Drosophila melanogaster and the silkworm Bombyx mori has been a significant breakthrough in insect molecular endocrinology. pnas.org These findings strongly suggest that a homologous GPCR exists in the American cockroach that binds to myoactive peptide II.

Studies on AKH receptors in various insects have revealed that they are structurally and evolutionarily related to the gonadotropin-releasing hormone (GnRH) receptors in vertebrates. pnas.orgsdbonline.org This evolutionary link highlights a conserved mechanism of hormonal signaling across different animal phyla. The receptors are typically located on the cell membranes of target tissues, most notably the fat body cells, where they initiate a signaling cascade upon ligand binding. frontiersin.org

Table 1: Characteristics of Adipokinetic Hormone Family Receptors

| Feature | Description |

| Receptor Type | G protein-coupled receptor (GPCR) |

| Ligand Family | Adipokinetic hormone (AKH)/Red pigment-concentrating hormone (RPCH) |

| Vertebrate Homolog | Gonadotropin-releasing hormone (GnRH) receptor |

| Primary Location | Fat body cells |

| Key Function | Regulation of energy metabolism |

G Protein-Coupled Receptor (GPCR) Mechanisms

Upon binding of this compound to its cognate GPCR, a conformational change is induced in the receptor, leading to the activation of intracellular heterotrimeric G proteins. Research on AKH signaling pathways in insects indicates that these receptors can couple to different types of G proteins, primarily Gs and Gq. pnas.org

Activation of the Gs alpha subunit stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP then activates protein kinase A (PKA), which phosphorylates downstream target proteins involved in energy mobilization.

Simultaneously or alternatively, the activation of the Gq alpha subunit stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This dual signaling capacity allows for a more complex and finely tuned cellular response.

Intracellular Signaling Cascades (e.g., Calcium-Dependent Pathways)

The signal transduction pathway of this compound involves intricate intracellular signaling cascades, with calcium-dependent pathways playing a pivotal role. sdbonline.orgnih.gov The release of the peptide itself from the corpus cardiacum is a calcium-dependent mechanism. nih.gov

Following receptor activation and the production of IP3 via the Gq/PLC pathway, IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ concentration is a key signaling event. The elevated Ca2+ can directly activate various enzymes or bind to calmodulin, a calcium-binding protein. The Ca2+-calmodulin complex then activates other downstream effectors, such as calmodulin-dependent protein kinases (CaMKs).

The combination of cAMP-dependent and Ca2+-dependent pathways ultimately leads to the activation of glycogen (B147801) phosphorylase and triacylglycerol lipase, the key enzymes responsible for the breakdown of glycogen and lipids, respectively, to mobilize energy reserves.

Table 2: Key Molecules in the Signal Transduction Pathway of this compound

| Molecule | Role |

| This compound | Ligand |

| G Protein-Coupled Receptor (GPCR) | Receptor |

| G protein (Gs, Gq) | Signal transducer |

| Adenylyl Cyclase | Effector enzyme (cAMP production) |

| Phospholipase C (PLC) | Effector enzyme (IP3 and DAG production) |

| Cyclic AMP (cAMP) | Second messenger |

| Inositol 1,4,5-trisphosphate (IP3) | Second messenger |

| Calcium ions (Ca2+) | Second messenger |

| Protein Kinase A (PKA) | Downstream effector |

| Calmodulin | Downstream effector |

Ligand-Receptor Binding Dynamics and Specificity

The binding of this compound to its receptor is a highly specific interaction, crucial for initiating the physiological response. Studies on various insect AKH receptors have shown that they are activated by their endogenous ligands in the nanomolar range, indicating a high binding affinity. nih.gov

The specificity of this interaction is determined by the amino acid sequence and the three-dimensional structure of both the peptide ligand and the receptor's binding pocket. While some AKH receptors are highly selective for their conspecific ligand, others exhibit more promiscuity and can be activated by AKHs from other insect species. nih.gov For instance, research has shown that the AKH receptors of more specialized dipteran species are less tolerant to amino acid changes in the peptide ligand compared to the more promiscuous receptor of the desert locust. nih.gov

Comparative and Evolutionary Biology of Cockroach Myoactive Peptide Ii

Orthologs and Homologs Across Insect Orders and Other Arthropods

Cockroach Myoactive Peptide II is an octapeptide originally isolated from the American cockroach, Periplaneta americana. nih.gov Its primary structure has been elucidated as pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2. nih.gov Peptides with identical or highly similar sequences have been identified in other species of the cockroach family Blattidae, including Periplaneta brunnea, P. australasiae, P. fuliginosa, and Blatta orientalis, indicating a conserved nature within this lineage.

The search for orthologs and homologs in other arthropod groups reveals the widespread distribution of the AKH/RPCH peptide family. A significant finding was the identification of a peptide with the identical amino acid sequence to Pea-CAH-II in the firebug, Pyrrhocoris apterus (order Hemiptera), where it functions as a second adipokinetic hormone. nih.gov This discovery provides a clear orthologous link between Blattodea and Hemiptera, suggesting a shared ancestral gene.

While direct orthologs with identical sequences are not always found, numerous homologous peptides with high sequence similarity and conserved structural motifs are prevalent across the insect orders and even in crustaceans. These peptides, all members of the AKH/RPCH family, share characteristic features such as a length of 8 to 10 amino acids, a pyroglutamate (B8496135) residue at the N-terminus, an amidated C-terminus, and conserved aromatic residues, typically Phenylalanine at position 4 and Tryptophan at position 8. nih.govnih.gov This structural conservation underscores their common evolutionary origin.

The following interactive table provides a comparative overview of this compound and some of its representative homologs from various arthropod orders, illustrating the conservation and variation within the AKH/RPCH family.

| Peptide Name | Species | Order | Amino Acid Sequence |

| This compound (Pea-CAH-II) | Periplaneta americana | Blattodea | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 |

| Pya-AKH | Pyrrhocoris apterus | Hemiptera | pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 |

| Pya-AKH-II (identical to Pea-CAH-II) | Pyrrhocoris apterus | Hemiptera | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 |

| Manse-AKH | Manduca sexta | Lepidoptera | pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 |

| Schgr-AKH-II | Schistocerca gregaria | Orthoptera | pGlu-Leu-Asn-Phe-Ser-Thr-Gly-Trp-NH2 |

| Tenmo-HrTH | Tenebrio molitor | Coleoptera | pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH2 |

| Panbo-RPCH | Pandalus borealis | Decapoda (Crustacea) | pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 |

Phylogenetic Analysis of Related Peptide Families (e.g., AKH/RPCH Family)

Phylogenetic analyses based on the amino acid sequences of neuropeptide precursors have proven to be a valuable tool for resolving evolutionary relationships among insects, and the AKH/RPCH family is no exception. researchgate.netsemanticscholar.orgnih.gov this compound and its counterparts are integral components of these analyses, helping to elucidate the evolutionary history of Blattodea and its relationship to other insect orders.

Studies utilizing the precursor sequences of AKH peptides have largely corroborated phylogenetic relationships within Blattodea that were established through analyses of large datasets of protein-coding genes. nih.gov The presence of two distinct types of hypertrehalosaemic peptides within cockroaches—octapeptides like Pea-CAH-II in the family Blattidae and decapeptides in the families Blaberidae and Blattellidae—has been used to support phylogenetic groupings within the order. fu-berlin.de

The broader phylogenetic tree of the AKH/RPCH family places the insect AKHs, including the cockroach myoactive peptides, in a clade that is closely related to the crustacean RPCHs. nih.gov This suggests a common ancestral gene that duplicated and diversified, giving rise to the array of peptides seen today. Furthermore, the AKH/RPCH family is considered part of a larger superfamily that includes the corazonins and the AKH/corazonin-related peptides (ACPs), all of which likely arose from gene duplication events early in arthropod evolution. nih.gov The phylogenetic clustering of these peptide families and their corresponding receptors points towards a co-evolutionary history of ligands and their receptors. nih.gov

Evolutionary Divergence and Conservation of Neuropeptide Functions

The AKH/RPCH family, to which this compound belongs, is a classic example of evolutionary conservation of structure coupled with functional divergence. The core structure of these peptides, as previously mentioned, is highly conserved across vast evolutionary distances, from crustaceans to a wide array of insect orders. nih.gov This structural conservation is essential for their interaction with their cognate G protein-coupled receptors.

Despite this structural similarity, the physiological roles of these peptides have diversified significantly. In crustaceans, RPCH is primarily known for its role in pigment concentration. nih.gov In insects, the homologous peptides have adopted a wide range of functions. The name "adipokinetic hormone" itself points to one of its most well-studied roles: the mobilization of lipids from the fat body to fuel energy-demanding activities like flight. frontiersin.org In many insects, including cockroaches, these peptides also regulate carbohydrate metabolism, leading to their designation as hypertrehalosaemic hormones. researchgate.net

The original characterization of Pea-CAH-II was based on its myotropic activity on cockroach skeletal muscle, highlighting a neuromuscular modulatory role. nih.gov This demonstrates that within the same organism, peptides of this family can have both hormonal (metabolic) and neuromodulatory (myoactive) functions. This functional plasticity is a key feature of their evolution. The recruitment of a conserved peptide scaffold for different physiological needs in different lineages or even in different tissues within the same animal showcases the efficiency of molecular evolution.

Functional Redundancy and Specialization within Myoactive Peptide Systems

The presence of multiple, structurally related neuropeptides within a single species raises questions about their functional overlap and specificity. In the case of the American cockroach, two myoactive peptides, MI (Pea-CAH-I) and MII (Pea-CAH-II), are produced. nih.gov While they are structurally similar, their co-existence suggests the potential for either functional redundancy or specialization.

Functional redundancy can provide robustness to physiological systems, ensuring that a critical function is maintained even if one peptide is compromised. It is also possible that the different peptides have subtle differences in their potency, duration of action, or target tissue specificity. For instance, in other insects like the locust Locusta migratoria, different AKHs have been shown to have varying efficacy in suppressing RNA synthesis in the fat body. researchgate.net

Specialization, or subfunctionalization, can occur where two or more paralogous peptides, arising from gene duplication, partition the ancestral functions or acquire new ones. In the context of myoactive peptides, this could manifest as differential effects on various muscle groups (e.g., foregut vs. hindgut) or different types of muscle contractions (e.g., tonic vs. phasic). The regulation of visceral muscle contractility in insects is often complex, involving a cocktail of both myostimulatory and myoinhibitory neuropeptides. The precise effect of a peptide can be context-dependent, influenced by the physiological state of the insect and the presence of other signaling molecules. researchgate.netijbs.com

In some cases, related peptides may even have opposing effects. For example, within the broader category of myoactive peptides, some, like proctolin (B33934), are excitatory, while others, like myosuppressins, are inhibitory. researchgate.net The interplay between these different peptidergic systems allows for fine-tuned control of muscle activity, which is crucial for processes like digestion, reproduction, and circulation. The existence of multiple myoactive peptides like Pea-CAH-I and Pea-CAH-II within the same organism is likely a reflection of this need for complex and precise physiological regulation, where redundancy and specialization both play a role.

Methodological Frameworks for Studying Cockroach Myoactive Peptide Ii

Biochemical Isolation and Purification Techniques

The initial step in characterizing cockroach myoactive peptide II involves its extraction and purification from cockroach tissues. A common method begins with the dissection of tissues known to be rich in neuropeptides, such as the corpora cardiaca or the hindgut. jneurosci.orgnih.gov For instance, in the study of myoactive factors from the American cockroach (Periplaneta americana), up to 400 corpora cardiaca were homogenized in a methanol-based extraction medium. jneurosci.org Similarly, myotropic peptides have been extracted from the hindgut of the cockroach Leucophaea maderae using a mixture of methanol, water, and acetic acid. nih.gov

Following the initial extraction, a series of purification steps are employed to isolate the peptide of interest from a complex mixture of other molecules. A crucial technique in this process is High-Performance Liquid Chromatography (HPLC). jneurosci.orgnih.govnih.gov Crude extracts are often subjected to reverse-phase HPLC, which separates molecules based on their hydrophobicity. nih.gov In some protocols, a double HPLC purification is utilized to achieve a higher degree of purity. jneurosci.org The purification process can also involve a clean-up step using a C18 Sep-Pak cartridge prior to HPLC analysis to remove interfering substances. jneurosci.org The effectiveness of each purification step is monitored by collecting fractions and testing their biological activity using a relevant bioassay. jneurosci.orgnih.gov

| Technique | Purpose | Example Application | Reference |

| Sonication | Homogenization of tissues for peptide extraction. | Microprobe sonication of corpora cardiaca from P. americana. | jneurosci.org |

| Solvent Extraction | Initial extraction of peptides from tissues. | Use of methanol-water-acetic acid (90:9:1) for hindgut extraction in L. maderae. | nih.gov |

| Centrifugation | Removal of cellular debris from the crude extract. | Centrifugation at 9000 x g for 5 minutes. | jneurosci.org |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of peptides from the crude extract. | Double HPLC purification of myoactive peptides MI and MII. jneurosci.org | jneurosci.orgnih.govnih.gov |

| C18 Sep-Pak Cartridge | Pre-HPLC clean-up of the extract. | Used prior to HPLC analysis of tissue extracts. | jneurosci.org |

Advanced Spectrometry for Structural Analysis and Identification

Once a myoactive peptide is purified, its structure is determined using advanced spectrometric techniques. Amino acid analysis is a fundamental method used to determine the amino acid composition of the peptide. jneurosci.orgnih.gov However, to elucidate the precise sequence of these amino acids, more sophisticated methods are required.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been a pivotal technique in the structural analysis of cockroach myoactive peptides. nih.govnih.govnih.gov FAB-MS allows for the ionization of non-volatile molecules like peptides, enabling the determination of their molecular weight with high accuracy. nih.govspringernature.com In this technique, the sample, dissolved in a liquid matrix such as glycerol, is bombarded with a beam of high-energy atoms, which sputters sample molecules into the gas phase for mass analysis. nih.gov Furthermore, by analyzing the fragmentation patterns of the peptide within the mass spectrometer, including through high-resolution and linked-scan studies, the amino acid sequence can be deduced. nih.gov This method was successfully used to assign the amino acid sequences of two cockroach neuropeptides, designated M I and M II. nih.gov More recent studies have employed high-resolution mass spectrometry coupled with liquid chromatography to unequivocally identify hypertrehalosaemic peptides in various cockroach species, confirming sequences predicted from genomic or transcriptomic data. nih.gov

| Technique | Purpose | Key Findings for Cockroach Peptides | Reference |

| Amino Acid Analysis | Determines the amino acid composition of the peptide. | Established the amino acid compositions of myoactive peptides MI and MII. jneurosci.org | jneurosci.orgnih.gov |

| Fast Atom Bombardment Mass Spectrometry (FAB-MS) | Determines the molecular weight and amino acid sequence. | Assigned the sequences of M I and M II as octapeptides. nih.gov | nih.govnih.govnih.gov |

| High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) | Identifies and confirms peptide sequences, including post-translational modifications. | Confirmed predicted novel sequences of hypertrehalosaemic hormones and identified hydroxyproline (B1673980) modifications. nih.gov | nih.gov |

In Vitro Bioassays for Functional Assessment

To understand the physiological role of this compound, its biological activity is assessed using various in vitro bioassays. These assays typically involve isolated tissues or organs, allowing for the direct observation of the peptide's effects.

A common bioassay for myoactive peptides is the monitoring of muscle contractions. jneurosci.orgnih.govnih.gov For instance, the contraction of the extensor tibialis muscle of the hindleg of the locust Schistocerca nitens has been used to test the activity of myoactive factors isolated from the American cockroach. jneurosci.org Another frequently used preparation is the isolated hindgut of the cockroach. nih.govnih.gov The application of myotropic peptides to this preparation can elicit contractions, and the characteristics of these contractions, such as the time to maximum contraction and the amplitude, can be used to distinguish the effects of different peptides. nih.gov The effects of myoinhibitory peptides on both foregut and hindgut motility have also been studied, measuring decreases in the frequency and force of contractions. csic.es

Other bioassays are used to investigate the broader physiological functions of these peptides. For example, the effects on the beating frequency of an accessory heart muscle can be monitored. jneurosci.orgnih.gov Additionally, some myoactive peptides are involved in metabolic regulation, and their activity can be assessed by measuring changes in blood lipid levels. jneurosci.org

| Bioassay | Tissue/Organ | Measured Parameter | Example Peptide Studied | Reference |

| Skeletal Muscle Contraction | Locust (S. nitens) extensor tibialis muscle | Muscle movement | Myoactive factors MI and MII from P. americana | jneurosci.orgnih.gov |

| Hindgut Motility | Cockroach (L. maderae) isolated hindgut | Amplitude and frequency of contractions | A second myotropic peptide from the hindgut | nih.gov |

| Foregut/Hindgut Motility | German cockroach (B. germanica) foregut and hindgut | Frequency and force of contractions | Myoinhibitory peptides | csic.es |

| Heart Rate | American cockroach (P. americana) accessory heart muscle | Beating frequency | Myoactive factors MI and MII | jneurosci.org |

| Blood Lipid Level | Locust (S. nitens) | Hemolymph lipid concentration | Myoactive factors MI and MII | jneurosci.org |

Immunological Approaches: Immunohistochemistry and Radioimmunoassays

Immunological techniques are powerful tools for localizing and quantifying neuropeptides within the nervous system and other tissues. These methods rely on the generation of specific antibodies that recognize and bind to the peptide of interest.

Immunohistochemistry involves using labeled antibodies to visualize the distribution of a peptide within tissue sections. This technique can reveal the specific neurons that synthesize and release the peptide, as well as their axonal projections to target tissues. While specific studies on the immunohistochemical localization of this compound are not detailed in the provided context, this approach has been widely used to map the distribution of other neuropeptides, such as proctolin (B33934), in the insect nervous system. nih.gov

Radioimmunoassay (RIA) is a highly sensitive method for quantifying the amount of a peptide in tissue extracts or hemolymph. This competitive binding assay involves using a radiolabeled version of the peptide and a specific antibody. The amount of unlabeled peptide in a sample is determined by its ability to compete with the radiolabeled peptide for binding to the antibody. The development of an RIA for a specific cockroach myoactive peptide would allow for precise measurements of its concentration under different physiological conditions.

Molecular Cloning and Genetic Manipulation

Understanding the genetic basis of this compound production is achieved through molecular cloning and genetic manipulation techniques. Molecular cloning aims to isolate the gene encoding the peptide and determine its nucleotide sequence. This process typically involves creating a complementary DNA (cDNA) library from the tissue where the peptide is synthesized, such as the brain or corpora cardiaca. This library is then screened with a probe, which could be a synthetic oligonucleotide designed based on the known amino acid sequence of the peptide, to identify the specific cDNA clone containing the gene of interest. Once isolated, the cDNA can be sequenced to deduce the amino acid sequence of the precursor protein from which the mature peptide is cleaved.

Genetic manipulation techniques, while challenging in cockroaches, offer the potential to study the function of the peptide in vivo. For instance, RNA interference (RNAi) could be used to specifically knock down the expression of the gene encoding the myoactive peptide. The resulting physiological or behavioral changes in the cockroach would provide strong evidence for the peptide's function. Recent studies have begun to establish a transcriptional landscape of the American cockroach, identifying transcription factors and signaling pathways that could be targets for genetic manipulation to study processes regulated by neuropeptides. nih.gov

Bioinformatics and In Silico Prediction of Peptide Systems

Bioinformatics and in silico approaches have become indispensable tools in the study of neuropeptides. With the increasing availability of genomic and transcriptomic data for various insect species, it is now possible to predict the existence and sequences of novel peptides without the need for traditional biochemical purification. nih.gov By searching these databases for sequences with characteristic features of neuropeptide precursors, such as signal peptides and cleavage sites, researchers can identify candidate myoactive peptides. nih.gov

Current Research Gaps and Future Directions in Cockroach Myoactive Peptide Ii Investigations

Elucidating Complex Interplay with Other Neuropeptide Systems

Cockroach Myoactive Peptide II does not function in isolation. Its physiological effects are likely modulated by a complex network of other neuropeptides. A significant research gap exists in understanding the intricate crosstalk between myoactive peptide II and other signaling systems. Neuropeptides such as sulfakinins, allatostatins, and FMRFamide-related peptides are known to have myotropic effects in insects, suggesting a potential for interaction. nih.govmdpi.comfrontiersin.org For instance, sulfakinins have been shown to modulate gut and heart contractions in cockroaches. nih.gov Future research should focus on elucidating these interactions, which could involve synergistic, antagonistic, or modulatory effects on target tissues like the gut and heart. Investigating the co-localization of these neuropeptides and their respective receptors in specific neurons and tissues would provide anatomical evidence for potential interactions. Furthermore, functional assays employing combinations of these peptides are necessary to unravel the physiological outcomes of their interplay. A deeper understanding of this neuropeptidergic network is crucial for a holistic view of physiological regulation in the cockroach.

Advanced Studies on Receptor Heterogeneity and Splice Variants

The receptor for this compound, being a member of the adipokinetic hormone (AKH) family, is an AKH receptor. The AKH receptor in Periplaneta americana has been cloned and characterized as a G protein-coupled receptor (GPCR). nih.govku.dkfu-berlin.de However, the existence of receptor heterogeneity, including splice variants, remains a significant area for investigation. Studies in other insects have revealed the presence of multiple AKH receptor isoforms, which can exhibit different ligand affinities and signaling properties. nih.gov It is plausible that similar splice variants of the AKH receptor exist in the American cockroach.

Future research should aim to identify and characterize potential splice variants of the this compound receptor. This would involve molecular techniques such as reverse transcription-polymerase chain reaction (RT-PCR) with primers designed to target different exons of the receptor gene. Once identified, these variants should be functionally expressed in cell lines to compare their binding affinities for myoactive peptide II and their downstream signaling pathways. Understanding this receptor diversity is critical, as it could explain tissue-specific responses to the peptide and open up possibilities for developing more selective pharmacological tools.

| Receptor Information | Details |

| Receptor Type | Adipokinetic Hormone (AKH) Receptor |

| Receptor Class | G protein-coupled receptor (GPCR) |

| Endogenous Ligands | Pea-AKH-1, Pea-AKH-2 (Cockroach Myoactive Peptide I and II) |

| Activation Concentrations | Low nanomolar range (EC50 for Pea-AKH-1: 5 x 10⁻⁹M, for Pea-AKH-2: 2 x 10⁻⁹M) nih.gov |

Investigating Post-Translational Modifications and Their Functional Implications

Post-translational modifications (PTMs) are crucial for the biological activity, stability, and function of many neuropeptides. nih.govnih.govpsu.eduresearchgate.net For the AKH family of peptides, including this compound, two PTMs are considered characteristic: a blocked N-terminus in the form of pyroglutamate (B8496135) (pGlu) and a C-terminally amidated final amino acid. nih.gov Mass spectrometric analyses of peptides from the corpora cardiaca of cockroaches have confirmed the presence of these modifications in related peptides. nih.govpnas.orgnih.gov

The functional significance of these PTMs is a critical area of ongoing research. The C-terminal amidation is often essential for receptor binding and biological activity, and both modifications protect the peptide from degradation by exopeptidases. nih.gov Future studies should utilize advanced mass spectrometry techniques to definitively characterize the PTMs of native this compound. Furthermore, the synthesis of peptide analogs lacking these modifications would allow for detailed structure-function studies. These investigations will clarify the precise role of PTMs in receptor activation and peptide metabolism, providing a more complete understanding of its physiological function. Another potential PTM, hydroxyproline (B1673980) modification, has been identified in the AKHs of some insects and warrants investigation in cockroach myoactive peptides. nih.govnih.gov

| Common PTMs in AKH Family Peptides | Functional Implication |

| N-terminal Pyroglutamate (pGlu) | Protection against exopeptidase degradation |

| C-terminal Amidation | Essential for receptor binding and biological activity; protection against exopeptidase degradation |

Development of Novel Research Tools and Peptidomimetics

Progress in understanding the physiological roles of this compound is hampered by a lack of specific pharmacological tools. The development of potent and selective agonists and antagonists for its receptor is a crucial future direction. Such tools would enable researchers to probe the function of this neuropeptide system with greater precision. Furthermore, the creation of peptidomimetics—small, non-peptide molecules that mimic the action of the native peptide—could lead to more stable and bioavailable research probes. nih.gov The synthesis of analogs of other insect myotropic peptides, such as proctolin (B33934) and allatostatins, has already proven valuable in structure-activity studies in cockroaches. nih.govscilit.com

Future efforts should focus on rational drug design based on the structure of myoactive peptide II and its receptor. This could involve computational modeling to predict interactions and guide the synthesis of novel compounds. These newly developed tools would be invaluable for in vitro and in vivo studies to dissect the role of this peptide in various physiological processes, from muscle contraction to metabolic regulation.

Systems-Level Analysis of this compound Network Interactions

A true understanding of the role of this compound requires a shift from a reductionist to a systems-level approach. The insect neuroendocrine system is a complex network of interacting components, and myoactive peptide II is just one node in this network. numberanalytics.comnumberanalytics.comnih.gov9vom.inresearchgate.net A systems-level analysis would aim to understand the emergent properties of these interactions.

Implications for Insect Pest Management Strategies (Conceptual Frameworks)

Neuropeptide signaling systems are increasingly being recognized as promising targets for the development of novel and species-specific insecticides. nih.gov The disruption of vital physiological processes regulated by neuropeptides can lead to effective pest control. This compound, with its roles in muscle activity and potentially metabolism, presents a viable target for such strategies.

A conceptual framework for pest management targeting this system would involve the development of molecules that can disrupt the normal signaling of myoactive peptide II. This could be achieved through several approaches:

Receptor Antagonists: Designing potent and selective antagonists that block the myoactive peptide II receptor would inhibit its physiological effects.

Agonists with Altered Properties: Developing super-agonists or agonists that are resistant to degradation could lead to overstimulation of the system, resulting in physiological disruption.

Interference with Peptide Processing: Targeting the enzymes responsible for the crucial post-translational modifications of myoactive peptide II could prevent the formation of the active peptide.

These strategies offer the potential for developing insecticides with high specificity for cockroaches, thereby minimizing off-target effects on beneficial insects and other organisms. Future research in this area should focus on validating the myoactive peptide II signaling pathway as a viable insecticidal target and on the discovery and development of effective disruptive agents.

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly used to identify and characterize the structure of cockroach myoactive peptide II?

- Methodological Answer : Structural identification typically involves mass spectrometry (MS) for peptide sequencing and nuclear magnetic resonance (NMR) spectroscopy to resolve tertiary structures. Comparative genomic analysis can also identify conserved domains in precursor peptides. For functional characterization, in vitro assays, such as monitoring muscle contraction in isolated cockroach tissues, are employed to validate bioactivity .

Q. How can researchers isolate this compound from biological samples?

- Methodological Answer : Isolation protocols often combine dissection of neuroendocrine tissues (e.g., corpora cardiaca) with high-performance liquid chromatography (HPLC) for purification. Tissue homogenization followed by size-exclusion chromatography ensures separation of low-molecular-weight peptides. Post-purification, enzyme-linked immunosorbent assays (ELISAs) using peptide-specific antibodies confirm identity .

Q. What are the primary physiological roles of this compound, and how are these roles experimentally validated?

- Methodological Answer : Physiological roles (e.g., regulation of muscle contraction, juvenile hormone [JH] modulation) are validated via RNA interference (RNAi) to knock down peptide expression, followed by phenotypic analysis. Electrophysiological recordings of neuromuscular junctions and JH titer measurements using radioimmunoassays (RIA) provide quantitative functional data .

Advanced Research Questions

Q. How can ancestral sequence reconstruction resolve contradictions in functional data across cockroach species?

- Methodological Answer : Phylogenetic ancestral reconstruction infers ancestral peptide sequences using maximum likelihood or Bayesian frameworks. Synthesized ancestral peptides are assayed in vitro (e.g., JH inhibition in Diploptera punctata). Discrepancies in potency between ancestral and extant peptides can clarify evolutionary shifts in function, as seen in reduced JH inhibition in cockroach lineages compared to ancestral insects .

Q. What strategies are effective for designing comparative studies on myoactive peptide homologs in related insect taxa?

- Methodological Answer : Use transcriptomic datasets from public repositories (e.g., NCBI SRA) to identify homologs. Align sequences with Clustal Omega or MAFFT, and perform phylogenetic analysis using RAxML or MrBayes. Functional assays (e.g., heterologous expression in Drosophila models) test conserved activity. Statistical tests (e.g., ANOVA) compare dose-response curves across species .

Q. How should researchers address variability in peptide bioactivity measurements across experimental setups?

- Methodological Answer : Standardize protocols (e.g., buffer pH, temperature) and include internal controls (e.g., synthetic peptide standards). Replicate experiments across independent labs to assess reproducibility. Meta-analysis of published dose-response data can identify confounding variables (e.g., tissue-specific receptor expression) .

Q. What computational tools are recommended for predicting receptor-ligand interactions of this compound?

- Methodological Answer : Molecular docking software (e.g., AutoDock Vina, HADDOCK) models peptide-receptor binding using crystallographic or homology-modeled receptor structures. Validate predictions with site-directed mutagenesis of receptor binding pockets and surface plasmon resonance (SPR) to measure binding affinities .

Methodological Considerations for Data Interpretation

Q. How can researchers differentiate between direct and indirect effects of myoactive peptide II in physiological assays?

- Methodological Answer : Use tissue-specific RNAi or CRISPR-Cas9 knockouts to eliminate peptide expression in target organs. Compare results with systemic knockdown models. Pharmacological inhibitors (e.g., receptor antagonists) isolate downstream signaling pathways. Calcium imaging in live tissues can distinguish primary muscle responses from secondary hormonal effects .

Q. What statistical approaches are suitable for analyzing time-series data in peptide-induced muscle contraction studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.